molecular formula C21H27NO2 B13131613 4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid

4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid

Cat. No.: B13131613
M. Wt: 325.4 g/mol
InChI Key: POUKUSAOITZZGR-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid is an organic compound characterized by the presence of tert-butyl groups and an amino group attached to a benzoic acid core

Preparation Methods

The synthesis of 4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of tert-butyl groups:

    Amination: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated aromatic compound.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

4-tert-butyl-2-(3-tert-butylanilino)benzoic acid

InChI

InChI=1S/C21H27NO2/c1-20(2,3)14-8-7-9-16(12-14)22-18-13-15(21(4,5)6)10-11-17(18)19(23)24/h7-13,22H,1-6H3,(H,23,24)

InChI Key

POUKUSAOITZZGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)NC2=C(C=CC(=C2)C(C)(C)C)C(=O)O

Origin of Product

United States

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